molecular formula C13H20N2O3 B153292 Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 660406-84-8

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No. B153292
Key on ui cas rn: 660406-84-8
M. Wt: 252.31 g/mol
InChI Key: VSLLBQBSHAGKLC-UHFFFAOYSA-N
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Patent
US06977262B2

Procedure details

To a solution of ethyl isonipecotate (10.0 g) in THF (200 mL) was added triethylamine (7.8 g), 4-dimethylaminopyridine (0.8 g) and di-tert-butyldicarbonate (15.3 g) at 0° C. and the mixture was stirred for an hour. The mixture was extracted with ethyl acetate and the solvent was evaporated under reduced pressure to give ethyl N-Boc-piperidine-4-carboxylate (16.3 g) as a colorless oil. To a solution of acetonitrile (3.2 g) in THF (300 mL) was added n-BuLi (44 mmol) at −78° C. and stirred for three hours. Further, ethyl N-Boc-piperidine-4-carboxylate (16.3 g) was added and the mixture was stirred for an hour. After acidification with hydrochloric acid, the mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 1-(N-Boc-piperidin-4-yl)-2-cyanoethan-1-one (11.6 g) as a colorless oil. A solution of 2,1,3-benzoxadiazole-4-aldehyde (1.0 g), 3-aminopyrazole (0.6 g) and 2-(N-Boc-piperidin-4-yl)-1-cyanoethan-2-one (1.7 g) in acetonitrile (10 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.0 g) as colorless crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[Li]CCCC.[C:9]([N:16]1[CH2:21][CH2:20][CH:19]([C:22]([O:24]CC)=O)[CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>C1COCC1>[C:9]([N:16]1[CH2:17][CH2:18][CH:19]([C:22](=[O:24])[CH2:2][C:1]#[N:3])[CH2:20][CH2:21]1)([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
44 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an hour
EXTRACTION
Type
EXTRACTION
Details
After acidification with hydrochloric acid, the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1))

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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